molecular formula C27H36O4 B14518003 4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate CAS No. 62439-30-9

4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate

Cat. No.: B14518003
CAS No.: 62439-30-9
M. Wt: 424.6 g/mol
InChI Key: GFTWYBOHKRLGNY-UHFFFAOYSA-N
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Description

4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 3-methylpentanoyl group and an octyloxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(3-Methylpentanoyl)phenol and 4-(octyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Ester derivatives with different substituents.

Scientific Research Applications

4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester functional group can undergo hydrolysis, releasing active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
  • 4-(Hexyloxy)phenyl 4-(octyloxy)benzoate
  • 4-(Heptyloxy)phenyl 4-(octyloxy)benzoate

Uniqueness

4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate is unique due to the presence of the 3-methylpentanoyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

62439-30-9

Molecular Formula

C27H36O4

Molecular Weight

424.6 g/mol

IUPAC Name

[4-(3-methylpentanoyl)phenyl] 4-octoxybenzoate

InChI

InChI=1S/C27H36O4/c1-4-6-7-8-9-10-19-30-24-15-13-23(14-16-24)27(29)31-25-17-11-22(12-18-25)26(28)20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3

InChI Key

GFTWYBOHKRLGNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CC(C)CC

Origin of Product

United States

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